molecular formula C14H12N2O4S3 B14949701 [(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B14949701
M. Wt: 368.5 g/mol
InChI Key: AAFHYKMODCVAMV-QBFSEMIESA-N
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Description

2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound featuring a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the condensation of 2-aminothiophenol with aldehydes and their derivatives. This reaction is catalyzed by a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature . The reaction proceeds efficiently, yielding the desired benzothiazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N2O4S3

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C14H12N2O4S3/c1-15-8-5-7(20-2)3-4-9(8)22-13(15)11-12(19)16(6-10(17)18)14(21)23-11/h3-5H,6H2,1-2H3,(H,17,18)/b13-11-

InChI Key

AAFHYKMODCVAMV-QBFSEMIESA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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